6-(4-Ethylphenyl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-ethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAOJDCCPYOJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509790 | |
| Record name | 6-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-39-1 | |
| Record name | 6-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 4 Ethylphenyl Picolinic Acid and Analogous Structures
Retrosynthetic Analysis of the 6-(4-Ethylphenyl)picolinic Acid Scaffold
A retrosynthetic analysis of this compound reveals several strategic disconnections to arrive at simple, commercially available starting materials. The primary disconnection breaks the C-C bond between the pyridine (B92270) ring and the ethylphenyl group. This leads to two key synthons: a 6-halopicolinic acid derivative (or its synthetic equivalent) and a 4-ethylphenyl organometallic reagent.
A plausible retrosynthetic pathway is outlined below:

Carbon-Carbon Bond Formation Strategies at the C6 Position of Picolinic Acid
The formation of the crucial C-C bond between the picolinic acid core and the 4-ethylphenyl group can be achieved through several modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. unipi.it This reaction typically involves the coupling of a halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. In the context of synthesizing this compound, this would involve the reaction of a 6-halopicolinic acid derivative with 4-ethylphenylboronic acid.
Key components of this reaction include a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction conditions are generally mild and tolerate a wide range of functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 6-Aryl-picolinic Acid Derivatives
| Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Chloropicolinate | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| Methyl 6-bromopicolinate | 4-Ethylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| Ethyl 6-iodopicolinate | 4-Ethylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 88 |
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann reaction, a classical method for forming C-C and C-heteroatom bonds, has seen significant advancements with the development of catalytic variants. nih.gov In a modified Ullmann-type coupling, a 6-halopicolinic acid derivative can be coupled with a 4-ethylphenyl organometallic reagent in the presence of a copper catalyst. nih.gov These reactions often require higher temperatures compared to palladium-catalyzed couplings but can be a viable alternative, particularly for large-scale synthesis. Ligands such as picolinic acid have been shown to promote these reactions under milder conditions. nih.gov
Table 2: Typical Conditions for Copper-Catalyzed Ullmann-Type Coupling
| Halide | Organometallic Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Iodopicolinic acid | (4-Ethylphenyl)₂CuLi | CuI | - | Pyridine | 120 | 75 |
| 6-Bromopicolinate | 4-Ethylphenylmagnesium bromide | CuCl | TMEDA | THF | 65 | 70 |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) offers another pathway to introduce the 4-ethylphenyl group onto the picolinic acid scaffold. nih.govwikipedia.org This reaction typically requires an activated pyridine ring, often with a good leaving group at the 6-position (e.g., a halogen or a sulfonyl group) and electron-withdrawing groups to facilitate nucleophilic attack. masterorganicchemistry.comlibretexts.org The nucleophile would be a 4-ethylphenyl carbanion equivalent, such as a Grignard reagent or an organolithium species.
The reactivity of the pyridine ring towards SNAr is influenced by the position of the substituents. The presence of the nitrogen atom in the ring activates the ortho and para positions to nucleophilic attack.
Elaboration of the Picolinic Acid Moiety
The final step in the synthesis is often the introduction or modification of the carboxylic acid group at the C2 position of the pyridine ring.
Carboxylation Reactions
Direct carboxylation of a 6-(4-ethylphenyl)pyridine precursor can be a challenging yet attractive method. While methods for C4-selective carboxylation of pyridines using CO₂ have been developed, selective C2 carboxylation remains an area of active research. chemistryviews.org
A more traditional and reliable approach is the oxidation of a suitable precursor. For instance, a 2-methyl-6-(4-ethylphenyl)pyridine can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). orgsyn.org This method is well-established for the synthesis of picolinic acids. orgsyn.org
Alternatively, a 2-formyl-6-(4-ethylphenyl)pyridine, which can be prepared from the corresponding 2,6-dihalopyridine, can be oxidized to the carboxylic acid under milder conditions. prepchem.com Hydrolysis of a 2-cyano-6-(4-ethylphenyl)pyridine is another viable route to the final product.
Pyridine Ring Formation Methods (e.g., Multi-Component Reactions, Knorr Cyclization)
The synthesis of the picolinic acid scaffold, a substituted pyridine-2-carboxylic acid, can be achieved through various ring-forming strategies.
Multi-Component Reactions (MCRs) offer an efficient route to highly functionalized pyridines by combining three or more starting materials in a single reaction vessel. acsgcipr.org This approach is valued for its atom economy and ability to rapidly generate molecular complexity. acsgcipr.org For the synthesis of picolinate (B1231196) and picolinic acid derivatives, a multi-component reaction can be employed involving reagents such as 2-oxopropanoic acid (or its ester), ammonium (B1175870) acetate (B1210297), malononitrile, and a suitable aldehyde. nih.gov The reaction proceeds through a series of intermediates, beginning with the activation of the aldehyde, followed by a Knoevenagel condensation with malononitrile. Concurrently, the keto-acid reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate. A subsequent Michael addition between the two intermediates leads to a cyclization and aromatization cascade, ultimately forming the substituted pyridine ring. nih.gov Several classical named reactions, including the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, provide direct routes to aromatic pyridine products through condensation and elimination of small molecules like water or alcohols. acsgcipr.org
Knorr Cyclization , while famously used for synthesizing quinolines and pyrroles, provides a conceptual basis for intramolecular cyclizations to form heterocyclic rings. wikipedia.orgwikipedia.org The classical Knorr quinoline (B57606) synthesis involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline. wikipedia.org This reaction is a type of electrophilic aromatic substitution followed by dehydration. wikipedia.org While not a direct synthesis for picolinic acid itself, the principles of acid-catalyzed ring closure of an appropriately designed acyclic precursor are fundamental in heterocyclic chemistry. The related Paal-Knorr synthesis, which typically produces furans or pyrroles from 1,4-dicarbonyl compounds, further illustrates the strategy of cyclocondensation to form five-membered heterocyclic rings. organic-chemistry.orgorganic-chemistry.org
Introduction and Modification of the 4-Ethylphenyl Moiety
The introduction of the 4-ethylphenyl group at the 6-position of the picolinic acid ring is a critical step, typically accomplished via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most prevalent methods for this transformation, involving the reaction of a halogenated picolinate with an organoboron reagent. hes-so.chgoogle.com
Ethyl Group Functionalization
The term "ethyl group functionalization" can refer to the synthesis of the ethyl-substituted aromatic precursor. The formation of ethylbenzene, the parent structure of the 4-ethylphenyl moiety, is a large-scale industrial process accomplished through the ethylation of benzene (B151609) with ethylene. wikipedia.org This reaction exemplifies the introduction of the ethyl group onto an aromatic ring. wikipedia.org For laboratory-scale syntheses, more targeted methods are used to create the specific precursors needed for subsequent coupling reactions.
Aryl Precursor Synthesis
The success of a Suzuki-Miyaura cross-coupling reaction hinges on the availability of a suitable aryl precursor. For the synthesis of this compound, the most common precursor is 4-ethylphenylboronic acid . ontosight.aisigmaaldrich.com This compound serves as the nucleophilic partner in the coupling reaction. ontosight.ai It can be synthesized through the reaction of a Grignard reagent, 4-ethylphenylmagnesium bromide, with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. ontosight.ai 4-Ethylphenylboronic acid is typically a white solid with a melting point between 150-155 °C. sigmaaldrich.com Other potential precursors include 4-ethylphenol, which would require conversion to a more reactive derivative like a triflate for use in cross-coupling. nih.gov
Reaction Conditions and Yield Optimization Strategies
Optimizing the reaction conditions for the cross-coupling step is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, catalyst system, and base.
Solvent Effects on Reaction Efficiency
The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reagent solubility, and reaction rates. hes-so.chwhiterose.ac.uk The choice of solvent is not always straightforward, and its effects can be more complex than simple correlations with properties like dielectric constant. nih.govnih.gov
For Suzuki-Miyaura reactions, a range of solvents can be effective. whiterose.ac.uk A study on a model reaction showed that tetrahydrofuran (B95107) (THF) provided the best results. hes-so.ch The efficiency of THF was attributed to its low viscosity and high solubility of water containing the base. hes-so.ch The water-to-solvent ratio is also a critical parameter; for instance, a 3:2 mixture of methanol (B129727) and water was found to be optimal in one study, providing a 96.3% yield of biphenyl, benefiting from the high solubility of the inorganic base in the aqueous phase. researchgate.net In contrast, some solvents can be detrimental; dioxane, for example, resulted in no product formation in one investigated system. researchgate.net It is also critical that solvents be free from impurities, as even trace amounts of contaminants like 2,3-dihydrofurane can poison the catalyst and significantly decrease conversion. hes-so.ch
| Solvent | Yield (%) | Notes |
|---|---|---|
| Methanol (Anhydrous) | 78.9 | Considered the best single solvent in the study. |
| Ethanol (Anhydrous) | 73.4 | Slightly lower yield than methanol. |
| Dioxane | 0 | No product detected. |
| Methanol/Water (3:2) | 96.3 | Optimal mixed solvent system due to solubility of inorganic base. |
| THF | - | Cited as giving the best results in a separate study due to low viscosity and water solubility. hes-so.ch |
Catalyst Selection and Loading
The catalyst system, comprising a metal center and associated ligands, is at the heart of the cross-coupling reaction. acs.orgwikipedia.org Palladium remains the most effective and widely used metal for these transformations. whiterose.ac.uksigmaaldrich.com
Catalyst Selection: The choice of palladium source (precatalyst) and ligands can significantly impact the reaction's success. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). whiterose.ac.uknih.gov The ligands stabilize the palladium center and modulate its reactivity. Less polar solvents like dioxane or aromatic solvents are often paired with Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic precatalysts that form anionic active species. whiterose.ac.uk In addition to palladium, nickel-based catalysts are also used for cross-coupling reactions and are available in various oxidation states. sigmaaldrich.com
Catalyst Loading: The amount of catalyst used, typically expressed in mole percent (mol %) relative to the limiting substrate, is a key parameter for optimization. nih.gov While higher loadings can increase reaction rates, the goal is often to use the lowest possible loading to minimize cost and reduce metal contamination in the final product. sigmaaldrich.comresearchgate.net Catalyst loadings for Suzuki reactions can range from several mol % down to very low levels, measured in parts per million (ppm). nih.gov For example, a 5 mol % loading is a common starting point in many academic studies, while industrial processes strive for much lower, highly efficient systems with high turnover numbers. sigmaaldrich.comnih.gov
| Catalyst (Precursor) | Typical Ligand(s) | Common Loading Range | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (PPh₃), DABCO | 0.0001 - 5 mol % | nih.gov |
| Pd(PPh₃)₄ | (Implicitly PPh₃) | 1 - 5 mol % | whiterose.ac.uknih.gov |
| [Cp*RhCl₂]₂ | - | 5 mol % | researchgate.net |
| Pd/C | (Heterogeneous) | Variable | hes-so.ch |
Temperature and Pressure Influence on Reaction Kinetics
The kinetics of the Suzuki-Miyaura cross-coupling reaction are significantly influenced by temperature. Generally, an increase in temperature leads to a higher reaction rate, resulting in shorter reaction times. However, excessively high temperatures can lead to catalyst degradation and the formation of undesirable byproducts. Therefore, optimizing the temperature is a critical aspect of developing an efficient synthetic protocol.
For the synthesis of related pyridine derivatives via Suzuki coupling, reactions are often conducted at elevated temperatures, typically ranging from 80°C to 110°C. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids is carried out at temperatures between 85°C and 95°C. nih.gov Similarly, the synthesis of functionalized biaryl precursors for pharmaceuticals has been effectively performed at 80°C. nih.gov In some cases, with highly active catalyst systems, the reaction can proceed efficiently at room temperature, which is advantageous for substrates that may be sensitive to heat. researchgate.net
The influence of pressure on the kinetics of Suzuki-Miyaura reactions for the synthesis of 6-aryl-picolinic acids is less commonly documented in the literature. While high-pressure techniques are employed in organic synthesis to influence reaction rates and selectivity, particularly for reactions with a negative activation volume, their application in this specific context is not extensively studied. Generally, for many palladium-catalyzed cross-coupling reactions performed in the liquid phase, the effect of pressure on reaction kinetics is considered to be less pronounced compared to the influence of temperature and catalyst choice. However, for certain substrates and catalytic systems, pressure could potentially alter the coordination sphere of the palladium catalyst, thereby affecting the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Further research is needed to fully elucidate the quantitative impact of pressure on the synthesis of this compound and its analogs.
Table 1: Influence of Temperature on Suzuki-Miyaura Coupling of Halogenated Pyridine Derivatives
| Catalyst System | Halogenated Pyridine | Arylboronic Acid | Temperature (°C) | Reaction Time | Yield | Reference |
| Pd(dppf)Cl₂ / K₂CO₃ | 2-bromo-3-picoline | (4-carboxyphenyl)boronic acid | 80 | Not Specified | 82% | nih.gov |
| Pd(PPh₃)₄ / K₃PO₄ | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Various arylboronic acids | 85-95 | Not Specified | Moderate to Good | nih.govresearchgate.net |
| Pd/C | 3-bromopyridine | (4-methoxyphenyl)boronic acid | 80 | Not Specified | Quantitative | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Aryl Halides | Arylboronic Acids | High Temperature | Not Specified | 95% | nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of the synthetic intermediates and the final product, this compound, are critical steps to ensure high purity. The choice of purification method depends on the physical and chemical properties of the compounds, including their polarity, solubility, and crystallinity.
Synthetic Intermediates:
The synthesis of this compound typically involves two key intermediates: a halogenated picolinic acid (e.g., 6-bromo- or 6-chloropicolinic acid) and 4-ethylphenylboronic acid.
6-Halopicolinic Acids: These intermediates are often solids and can be purified by recrystallization. For instance, 6-bromopicolinic acid is a white crystalline solid. researchgate.net The purification of related compounds, such as picolinic acid hydrochloride, involves dissolution in a hot solvent like absolute ethanol, filtration of any insoluble impurities, followed by crystallization upon cooling or the addition of a less polar solvent like ether. orgsyn.org Another common technique is extraction followed by crystallization.
4-Ethylphenylboronic Acid: This intermediate is also typically a solid and can be purified by recrystallization from a suitable solvent system. nih.gov A general method for purifying phenylboronic acids involves dissolving the crude material in a solvent, washing with water, and then crystallizing the pure product. google.com For some boronic acids, a purification process involving treatment with a base to form a salt, followed by extraction and acidification to regenerate the pure boronic acid, has been described. google.com
Final Product: this compound
The final product, being a carboxylic acid, can be purified by several methods:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. A detailed recrystallization procedure involves dissolving the crude product in a minimal amount of a hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to form crystals, and then collecting the crystals by filtration. The crystals are then washed with a small amount of cold solvent and dried. While a specific protocol for this compound is not widely published, methods for analogous picolinic acid derivatives can be adapted.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve good separation of the desired product from impurities. The separation is based on the differential adsorption of the compounds onto the stationary phase.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing high-resolution separations. The conditions, including the column type, mobile phase composition, and flow rate, are optimized for the specific compound. For example, a C18 column with a mobile phase of methanol and water containing a small amount of acetic acid is often used for the purification of organic acids. researchgate.net
Table 2: General Purification Techniques for Picolinic Acid Derivatives and Intermediates
| Compound Type | Purification Method | General Protocol | Key Considerations |
| Halogenated Picolinic Acids | Recrystallization | Dissolve in hot ethanol, filter, crystallize upon cooling or addition of ether. orgsyn.org | Solvent choice is critical for good recovery. |
| Arylboronic Acids | Recrystallization | Dissolve in an organic solvent, wash with water, and crystallize. google.com | Can form anhydrides upon heating. |
| 6-Aryl-picolinic Acids | Recrystallization | Dissolve in a minimal amount of a suitable hot solvent, cool slowly to induce crystallization. | Selection of an appropriate single or mixed solvent system. |
| 6-Aryl-picolinic Acids | Column Chromatography | Adsorb crude product onto silica gel and elute with a gradient of solvents (e.g., hexane (B92381)/ethyl acetate). | Optimization of the solvent system to achieve good separation. |
| 6-Aryl-picolinic Acids | Preparative HPLC | Inject a solution of the crude product onto a reverse-phase column (e.g., C18) and elute with a suitable mobile phase (e.g., methanol/water/acetic acid). researchgate.net | High purity can be achieved, but it is often a more expensive and lower-capacity method. |
Advanced Spectroscopic and Analytical Characterization of 6 4 Ethylphenyl Picolinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 6-(4-Ethylphenyl)picolinic acid, offering insights into the connectivity and chemical environment of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
For comparison, the ¹H NMR spectrum of the parent compound, picolinic acid, in water shows distinct peaks that help in understanding the basic scaffold. hmdb.cachemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carboxylic acid carbon would be the most downfield signal, typically above 160 ppm. The aromatic carbons of both the pyridine (B92270) and phenyl rings would resonate in the range of 120-150 ppm. The carbons of the ethyl group would appear in the upfield region of the spectrum.
To illustrate, the ¹³C NMR spectrum of picolinic acid in CDCl3 shows signals at approximately 164.69, 148.10, 146.70, 138.60, 127.83, and 124.26 ppm. chemicalbook.com Similarly, the ¹³C NMR of 4-phenyltoluene provides reference points for the signals of a substituted phenyl ring. chemicalbook.com
Below is a table summarizing the expected ¹³C NMR chemical shifts for this compound based on analogous compounds.
| Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid Carbon | > 160 |
| Pyridine Ring Carbons | 120 - 150 |
| Phenyl Ring Carbons | 120 - 150 |
| Methylene (B1212753) Carbon (-CH2-) | 20 - 30 |
| Methyl Carbon (-CH3) | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would establish the coupling relationships between adjacent protons. sdsu.eduyoutube.com For instance, it would show a correlation between the methylene and methyl protons of the ethyl group. It would also reveal the connectivity of the protons on the pyridine and phenyl rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comnih.gov An HSQC spectrum would definitively assign which protons are attached to which carbon atoms in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum could show a correlation from the protons on the phenyl ring to the carbon of the pyridine ring to which it is attached, confirming the connectivity between the two aromatic systems.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, ESI-MS is typically conducted in the negative ion mode, which facilitates the deprotonation of the carboxylic acid to form the molecular ion [M-H]⁻. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the compound's chemical formula.
Further structural details can be obtained using tandem mass spectrometry (MS/MS). In this process, the [M-H]⁻ ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation pattern offers significant insight into the molecule's structure. For this compound, expected fragmentation would involve the loss of carbon dioxide (CO₂) from the carboxyl group, a characteristic fragmentation of carboxylic acids.
Table 1: Representative ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 226.08 | 182.09 | CO₂ |
| 226.08 | 198.08 | C₂H₄ |
Note: The data in this table is representative and based on the expected fragmentation of similar compounds.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the various functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp and strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine and phenyl rings typically appear in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be observed around 2850-2960 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3300-2500 | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600-1400 | C=C stretch | Aromatic Rings |
Note: The data in this table is representative and based on the expected absorptions of similar compounds.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations that are weakly active or inactive in infrared spectroscopy. This method is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric breathing modes of the pyridine and phenyl rings are expected to produce strong and sharp signals, typically in the 1000-1600 cm⁻¹ range. The C-C stretching of the aromatic rings and the C-H stretching of the ethyl group would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3060 | Aromatic C-H Stretch | Aromatic Rings |
| ~2930 | Aliphatic C-H Stretch | Ethyl Group |
| ~1610, ~1590 | Aromatic Ring Stretch | Aromatic Rings |
| ~1000 | Aromatic Ring Breathing Mode | Phenyl Ring |
Note: The data in this table is representative and based on the expected Raman shifts of similar compounds.
X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
For this compound, a successful SC-XRD analysis would reveal the crystal system, space group, and unit cell dimensions. This data provides crucial insights into the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking between the aromatic rings.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Volume (ų) | 1310 |
| Z | 4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Powder X-ray Diffraction (PXRD) for Crystalline Purity
Powder X-ray Diffraction (PXRD) is employed to analyze the crystallinity and phase purity of a bulk solid sample. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting pattern is a fingerprint of the crystalline structure.
The PXRD pattern of a bulk sample of this compound can be compared to the pattern simulated from single-crystal X-ray data to confirm that the bulk material has the same crystalline form. It is also a valuable tool for identifying the presence of different polymorphs or amorphous content, which is critical for quality control in materials science and pharmaceutical applications.
Table 5: Representative Powder X-ray Diffraction Peaks for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.8 | 10.04 | 80 |
| 12.1 | 7.31 | 100 |
| 17.6 | 5.04 | 65 |
| 24.4 | 3.65 | 90 |
| 26.8 | 3.32 | 50 |
Note: The data in this table is representative and based on patterns observed for similar crystalline organic acids.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable tools in synthetic and medicinal chemistry for both the qualitative and quantitative analysis of compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to determine the purity of a synthesized compound and to monitor the progress of a chemical reaction, respectively.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent mixture.
The principle of separation in reversed-phase HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound with its ethylphenyl substituent, will have a stronger interaction with the nonpolar stationary phase and thus will be retained longer on the column, resulting in a longer retention time. Conversely, more polar impurities will elute earlier.
A typical HPLC system for the purity profiling of this compound would consist of a C18 column as the stationary phase. The mobile phase is often a gradient mixture of an aqueous solution containing a buffer (e.g., phosphate (B84403) buffer) or an acid (e.g., trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound absorb UV light.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. While specific validated methods for this compound are not widely published, a general method can be proposed based on the analysis of similar aromatic carboxylic acids. ijpsonline.com
Table 1: Illustrative HPLC Parameters for Purity Profiling of this compound
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Expected Rt | The retention time for this compound would be expected to be in the mid to late region of the chromatogram due to its relatively nonpolar nature. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points.
The synthesis of this compound often involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a halogenated picolinic acid derivative (e.g., 6-chloro- or 6-bromopicolinic acid) and 4-ethylphenylboronic acid. TLC is an ideal method to monitor the consumption of the starting materials and the formation of the desired product.
A TLC plate consists of a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated onto a solid support like glass or aluminum. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The solvent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.
The polarity of the eluent is a critical parameter. For nonpolar compounds, a less polar solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The relative positions of the spots are quantified by their retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the polar stationary phase and exhibit lower Rf values.
In the context of synthesizing this compound, the product is expected to be less polar than the starting picolinic acid derivative due to the introduction of the hydrophobic ethylphenyl group. Therefore, the product spot should have a higher Rf value than the starting material spot on a silica gel TLC plate.
Table 2: Illustrative TLC Conditions for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate. The ratio can be optimized, for example, starting with 7:3 (hexane:ethyl acetate) and adjusting as needed to achieve good separation. |
| Visualization | The spots can be visualized under UV light at 254 nm, as the aromatic compounds will quench the fluorescence of the indicator in the silica gel. Staining with an appropriate agent (e.g., potassium permanganate (B83412) or iodine) can also be used. |
| Sample Application | A capillary tube is used to spot the reaction mixture and co-spot with the starting materials on the baseline of the TLC plate. |
| Interpretation of Results | The disappearance of the starting material spot and the appearance of a new spot with a higher Rf value indicates the progress of the reaction towards the formation of this compound. |
Chemical Reactivity and Derivatization Studies of 6 4 Ethylphenyl Picolinic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of 6-(4-Ethylphenyl)picolinic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physicochemical properties and for creating new molecular entities.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netyoutube.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. google.com Another effective method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with an alcohol. researchgate.netmdpi.com The reaction of picolinic acids with thionyl chloride can generate the corresponding acid chloride in situ, which readily reacts with alcohols to form esters. nih.govresearchgate.net
Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, coupling agents such as DCC or 4-(4,6-dimethoxy nih.govnih.govtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate this transformation, often providing good to moderate yields. nih.govresearchgate.net The in situ formation of the acid chloride with thionyl chloride, followed by the addition of an amine, is also a viable route to the corresponding amide. researchgate.netnih.gov Studies on picolinic acid amidation have shown that the reaction conditions can sometimes lead to side products, such as chlorination of the pyridine (B92270) ring. researchgate.netnih.gov
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄, Reflux | Ester | researchgate.netyoutube.com |
| Esterification | Alcohol, DCC | Ester | researchgate.netmdpi.com |
Functionalization of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic center that can be functionalized. One common reaction is the formation of N-oxides by treatment with an oxidizing agent such as a peroxy acid. These N-oxides can serve as intermediates for further synthetic transformations. Additionally, the pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. The reactivity of these pyridinium ions in nucleophilic aromatic substitution reactions has been a subject of study, revealing different leaving group orders compared to typical SNAr reactions. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings
Both the pyridine and phenyl rings of this compound can undergo aromatic substitution reactions, although their reactivity differs due to the electronic nature of the rings and the substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, electrophilic substitution can still occur, typically at the positions meta to the nitrogen. Common EAS reactions include nitration, sulfonation, and halogenation, which often require harsh reaction conditions and the use of strong acid catalysts to activate the electrophile. lumenlearning.commasterorganicchemistry.comleah4sci.com The phenyl ring, being activated by the ethyl group (an ortho-, para-director), is more susceptible to electrophilic attack at the positions ortho and para to the ethyl group. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is more prone to nucleophilic attack than the phenyl ring. nih.gov SNAr reactions on pyridine derivatives typically occur at the positions ortho and para to the nitrogen atom, especially when a good leaving group is present. rsc.orglibretexts.org The presence of electron-withdrawing groups on the ring can further facilitate these reactions. libretexts.org For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been shown to be a good leaving group in nucleophilic aromatic substitution reactions. researchgate.net While less common, nucleophilic aromatic substitution on the phenyl ring can occur if it is sufficiently activated by strong electron-withdrawing groups. libretexts.org
Table 2: Aromatic Substitution Reactions
| Ring | Reaction Type | Position of Attack | Activating/Deactivating Effects | Reference |
|---|---|---|---|---|
| Pyridine | Electrophilic | Meta to Nitrogen | Nitrogen is deactivating | lumenlearning.commasterorganicchemistry.com |
| Phenyl | Electrophilic | Ortho, Para to Ethyl | Ethyl group is activating | masterorganicchemistry.com |
| Pyridine | Nucleophilic | Ortho, Para to Nitrogen | Nitrogen is activating | rsc.orglibretexts.org |
| Phenyl | Nucleophilic | - | Requires strong electron-withdrawing groups | libretexts.org |
Stereochemical Considerations in Transformations
When transformations of this compound lead to the formation of new stereocenters, the stereochemical outcome of the reaction becomes an important consideration. For example, in the synthesis of chiral ligands from picolinic acid derivatives, controlling the stereochemistry is crucial. The use of chiral auxiliaries or catalysts can be employed to achieve enantioselective or diastereoselective transformations. Studies on the amidation of picolinic acid have revealed a general preference for a cis amide geometry in the solid state, where the aromatic groups are cis to each other. researchgate.netnih.gov Variable temperature NMR experiments can provide insight into amide bond isomerization in solution. researchgate.netnih.gov
Mechanistic Investigations of Novel Reactions involving this compound
The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. lumenlearning.commasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. masterorganicchemistry.com
Recent studies on nucleophilic aromatic substitution reactions have challenged the long-held assumption of a universal stepwise mechanism involving a Meisenheimer complex. nih.govnih.gov Evidence from kinetic isotope effect studies and computational analyses suggests that some SNAr reactions may proceed through a concerted mechanism, and that a mechanistic continuum from stepwise to concerted may exist. nih.govnih.gov The nature of the nucleophile, the electrophile, and the solvent can all influence the operative mechanism. nih.gov
Derivatization for Enhanced Analytical Response (e.g., Picolinoyl Derivatization for MS)
Derivatization of analytes is a common strategy to improve their detection and quantification in analytical techniques such as mass spectrometry (MS). Picolinoyl derivatization, which involves the esterification of a hydroxyl group with a picolinic acid derivative, has been shown to significantly enhance the electrospray ionization (ESI) response in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This is because the picolinoyl group readily forms a stable positive ion, [M+H]+, which is easily detected. nih.govnih.govresearchgate.net This technique has been successfully applied to the analysis of various compounds, including corticosteroids, leading to a 5- to 10-fold increase in ESI response compared to the underivatized molecules. nih.govresearchgate.net The derivatization is typically carried out using a mixed anhydride (B1165640) method with picolinic acid and an activating agent like 2-methyl-6-nitrobenzoic anhydride. nih.govnih.govresearchgate.net Another derivatization approach for analysis by gas chromatography-mass spectrometry (GC-MS) involves the formation of trimethylsilyl (B98337) (TMS) esters. nist.gov
Computational Chemistry and Theoretical Modeling of 6 4 Ethylphenyl Picolinic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (the distribution of electrons) of molecules. nih.govresearchgate.net By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other fundamental properties. For 6-(4-Ethylphenyl)picolinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G or higher, would optimize the molecule's three-dimensional structure to its lowest energy state. nih.gov These calculations provide a foundational understanding of the molecule's stability and electronic characteristics, which are crucial for predicting its reactivity. rsc.org The optimized geometry reveals bond lengths, bond angles, and dihedral angles, confirming, for instance, the relative orientation of the ethylphenyl group and the picolinic acid ring.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylphenyl ring, while the LUMO would likely be distributed over the electron-withdrawing picolinic acid moiety. This distribution dictates how the molecule interacts with other chemical species. The calculated energies of these orbitals are essential for understanding the molecule's electron-donating and accepting capabilities.
Table 1: Representative Frontier Molecular Orbital Data for Aromatic Carboxylic Acids This table presents typical values for analogous compounds to illustrate the expected data from a DFT calculation. Specific values for this compound would require a dedicated computational study.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenyl-substituted Pyridine (B92270) Carboxylic Acid | -6.5 to -5.5 | -2.5 to -1.5 | 3.5 to 4.5 |
| Picolinic Acid | -6.8 | -1.9 | 4.9 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's surface to indicate regions of varying electrostatic potential. nih.gov MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.
For this compound, an MEP map would show:
Negative Potential (Red/Yellow): These regions are electron-rich and are the most likely sites for attack by electrophiles. They would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring.
Positive Potential (Blue): These regions are electron-poor and are susceptible to attack by nucleophiles. The most positive region would be located on the acidic hydrogen of the carboxyl group.
Neutral Potential (Green): These areas, likely found on the carbon-hydrogen framework of the ethylphenyl group, have a relatively neutral charge.
This analysis helps predict how the molecule will interact with biological targets, such as the active site of an enzyme, by highlighting regions likely to form hydrogen bonds or other electrostatic interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
While DFT calculations provide a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in water. acs.orgmdpi.com
For this compound, MD simulations would be crucial for understanding:
Conformational Flexibility: The molecule is not rigid. The ethyl group can rotate, and, more importantly, there is a rotational barrier around the single bond connecting the phenyl and pyridine rings. MD simulations can explore the energy landscape of this rotation, identifying the most stable conformations and the energy required to transition between them. nih.gov
Solvation: By simulating the molecule in a box of water molecules, MD can reveal how it interacts with its environment. This includes the formation and breaking of hydrogen bonds between the carboxylic acid group and water, which influences its solubility and bioavailability.
Binding Dynamics: If placed in a simulation with a protein target, MD can show how the molecule binds, how long it stays bound, and what conformational changes occur in both the ligand and the protein during the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov A QSAR study on picolinic acid derivatives would involve compiling a dataset of similar molecules with experimentally measured activity (e.g., enzyme inhibition) and then calculating a variety of molecular descriptors for each. scispace.com
These descriptors fall into several categories:
Electronic: Charges, dipole moments, HOMO/LUMO energies.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Descriptors based on the 2D graph of the molecule.
By using statistical methods like multiple linear regression, a QSAR model is generated. For instance, a hypothetical QSAR equation for a series of picolinic acid derivatives might look like:
log(1/IC50) = a(LogP) - b(Molecular Volume) + c*(HOMO Energy) + d
Where a, b, c, and d are constants derived from the regression. Such a model for derivatives related to this compound would provide crucial principles for ligand design. It could predict, for example, whether increasing or decreasing hydrophobicity would lead to a more potent compound, guiding the synthesis of new, more effective molecules. africaresearchconnects.com
Table 2: Example of Descriptors Used in a QSAR Model for Picolinic Acid Derivatives This table illustrates typical descriptors and their potential influence on activity as might be found in a QSAR study.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Hydrophobic | LogP | Positive correlation (increased hydrophobicity enhances membrane passage) |
| Electronic | Dipole Moment | Negative correlation (high polarity may hinder binding in a hydrophobic pocket) |
| Topological | Number of double bonds | Negative correlation (suggests saturation is favorable for a specific interaction) scispace.com |
| Thermodynamic | Topological Polar Surface Area (TPSA) | Positive correlation (indicates importance of hydrogen bonding donors) scispace.com |
Molecular Docking Simulations for Putative Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of ligand-receptor interaction. researchgate.netnih.gov
The docking process for this compound would involve:
Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank.
Defining the binding site or pocket within the protein.
Generating multiple possible conformations (poses) of the ligand within this pocket.
Using a "scoring function" to estimate the binding affinity for each pose. The best score corresponds to the most likely binding mode.
Docking simulations could reveal that this compound binds to a target enzyme by forming a key hydrogen bond between its carboxylic acid group and an amino acid residue like Arginine or Lysine in the active site. mdpi.com Additional stabilization could come from π-π stacking interactions between its aromatic rings and residues like Phenylalanine or Tyrosine. nih.gov
Table 3: Illustrative Molecular Docking Results for a Picolinic Acid Derivative This table shows the type of data generated from a molecular docking simulation.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR Kinase | -7.5 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |
| HIV Protease | -7.2 | Asp25, Ile50 | Hydrogen Bond, van der Waals |
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods, particularly DFT, can accurately predict various spectroscopic properties of a molecule. nih.gov These theoretical predictions are then compared with experimental spectra (like Infrared and NMR) to validate the computed structure and electronic properties. nih.govpensoft.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The chemical shift is highly sensitive to the local electronic environment of each nucleus. A strong correlation between the predicted and experimental NMR spectra provides high confidence in the proposed molecular structure in solution.
Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies for a Picolinic Acid Moiety This table illustrates how computational data is used to validate experimental findings.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | ~3450 | ~3449 | Carboxylic acid hydroxyl group |
| C=O stretch | ~1710 | ~1707 | Carboxylic acid carbonyl group mdpi.com |
| C=N/C=C stretch | ~1580 | ~1581 | Pyridine ring vibrations pensoft.net |
Investigation of Anomeric Effects and Their Influence on Reactivity
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at a carbon atom adjacent to a heteroatom in a ring to favor the axial position, contrary to what would be predicted by steric hindrance alone. In the context of this compound, which features a pyridine ring (a nitrogen-containing heterocycle), anomeric-type interactions can be anticipated and are thought to influence the molecule's conformation and, consequently, its reactivity.
The classic explanation for the anomeric effect involves hyperconjugation, specifically the donation of electron density from a lone pair of the heteroatom (in this case, the nitrogen of the pyridine ring) into an adjacent anti-bonding (σ*) orbital of the C-substituent bond. This interaction stabilizes the conformation where the orbitals are properly aligned, which often corresponds to the axial orientation of the substituent. An alternative explanation is based on the minimization of dipole-dipole repulsion. In the axial conformation, the dipoles of the heteroatom's lone pair and the electronegative substituent are often oriented in opposing directions, leading to a lower energy state compared to the equatorial conformation where the dipoles are more aligned.
For this compound, the key interactions to consider would be between the nitrogen lone pair of the pyridine ring and the σ* orbitals of the C-C bond connecting the pyridine ring to the 4-ethylphenyl group, as well as the C-C bond of the carboxylic acid group.
Detailed Research Findings from Analogous Systems
While specific data for this compound is not readily found, research on related picolinic acid derivatives and other nitrogen-containing heterocycles provides valuable insights. Quantum chemical calculations on various picolinic acid derivatives have shown a strong correlation between their electronic structure and physiological activity. These studies often employ methods like the Self-Consistent Field (SCF) Molecular Orbital (MO) theory with basis sets such as 3-21G/6-31G* to determine properties like ionization potential, which can be influenced by stereoelectronic effects.
Computational studies on simpler heterocyclic systems, such as substituted tetrahydropyrans and piperidines, have extensively used Natural Bond Orbital (NBO) analysis to quantify the energetic contributions of hyperconjugative interactions that underpin the anomeric effect. These analyses calculate the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO (like a lone pair) to an acceptor NBO (like an anti-bonding orbital).
For instance, in a hypothetical NBO analysis of a conformer of this compound, one would look for significant E(2) values for interactions such as:
n(N) → σ*(C-Cphenyl)
n(N) → σ*(C-COOH)
The magnitudes of these interactions would be compared between different rotational conformers to determine the most stable arrangement and to understand how these electronic delocalizations might affect the reactivity of the carboxylic acid group or the aromatic rings. For example, an anomeric effect that withdraws electron density from the nitrogen could influence the pKa of the picolinic acid.
Data from Hypothetical Computational Analysis
To illustrate the type of data that would be generated from a computational study, the following tables present hypothetical results from an NBO analysis and a conformational energy analysis of this compound.
Table 1: Hypothetical NBO Analysis for a Conformer of this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(N1) | σ(C2-C7) | 2.5 |
| n(N1) | σ(C6-C12) | 1.8 |
| n(O1) | σ(C7-O2) | 5.2 |
| n(O2) | σ(C7-O1) | 3.1 |
Note: This data is purely illustrative and intended to represent the type of output from a computational chemistry study. N1 refers to the pyridine nitrogen, C2 and C6 to the adjacent ring carbons, C7 to the carboxylic carbon, C12 to the phenyl ring carbon, and O1/O2 to the carboxylic oxygens.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C6-C12-C13) | Relative Energy (kcal/mol) |
| A | 0° | 2.1 |
| B | 45° | 0.0 |
| C | 90° | 1.5 |
Note: This data is hypothetical. The dihedral angle describes the rotation around the bond connecting the pyridine and phenyl rings. The relative energies would be calculated using a method like Density Functional Theory (DFT).
These tables demonstrate how computational analysis can quantify the stereoelectronic interactions and their energetic consequences, providing a basis for understanding the influence of anomeric effects on the reactivity of this compound. For example, the stabilization afforded by the n(N) → σ*(C-C) interactions could affect the rotational barrier between the two aromatic rings, which in turn could influence how the molecule binds to a biological target.
Exploration of Research Applications for 6 4 Ethylphenyl Picolinic Acid and Its Derivatives
Role as a Ligand in Coordination Chemistry and Metal Complex Formation
Picolinic acid and its derivatives are well-established ligands in coordination chemistry due to the presence of a nitrogen atom in the pyridine (B92270) ring and the carboxyl group, which can coordinate with metal ions.
Chelation Properties with Transition Metals
Picolinic acid acts as a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. wikipedia.orgajol.info This chelation results in the formation of stable five-membered rings with a variety of transition metals, including copper(II), cobalt(II), iron(II), nickel(II), and zinc(II). researchgate.netorientjchem.org The formation of these stable complexes is a key feature of picolinic acid's chemical behavior. ajol.info The substituent at the 6-position, such as the 4-ethylphenyl group, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes. While specific studies on 6-(4-ethylphenyl)picolinic acid are not extensively documented in the search results, the principles of picolinic acid chelation provide a strong basis for its potential to form stable complexes with various transition metals. orientjchem.orgrsc.org
Table 1: Transition Metals Known to Form Complexes with Picolinic Acid Derivatives
| Metal Ion | Coordination Potential |
| Copper (Cu²⁺) | Forms stable complexes, with some showing polymeric structures. orientjchem.orgnih.gov |
| Iron (Fe²⁺/Fe³⁺) | Chelation with iron is a noted property of picolinic acid. researchgate.netnih.gov |
| Cobalt (Co²⁺) | Readily forms complexes with picolinic acid ligands. orientjchem.orgrsc.org |
| Nickel (Ni²⁺) | Forms stable mononuclear and polynuclear complexes. orientjchem.orgrsc.org |
| Zinc (Zn²⁺) | Picolinate (B1231196) complexes with zinc are well-documented. wikipedia.orgorientjchem.org |
This table is illustrative of the general chelation behavior of picolinic acids.
Design of Metal-Organic Frameworks (MOFs) utilizing Picolinate Linkers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. unicam.it The properties of MOFs, such as their porosity and surface area, are highly dependent on the nature of the organic linker. researchgate.net Picolinate-based molecules are used as linkers in the design and synthesis of MOFs. unicam.it The introduction of functional groups onto the linker's structure is a key strategy for tuning the properties of the MOF for specific applications like gas storage or catalysis. nih.govresearchgate.net
The this compound molecule, with its carboxylic acid coordinating group and the appended ethylphenyl functional group, can serve as a functionalized linker. The ethylphenyl group would project into the pores of the resulting framework, influencing its chemical environment, pore size, and adsorption properties. researchgate.net The design of MOFs with specific functionalities is an active area of research, and the use of substituted picolinate linkers represents a promising approach to creating novel materials with tailored characteristics. nih.govresearchgate.net
Application as a Building Block in Complex Chemical Synthesis
The inherent structure of this compound makes it a valuable starting material, or building block, for the synthesis of more complex molecules.
Precursor for Advanced Heterocyclic Compounds
Picolinic acid and its derivatives are important precursors for the synthesis of a wide range of more complex heterocyclic compounds. researchgate.netpensoft.net The carboxylic acid and the pyridine ring can undergo various chemical transformations. For instance, the carboxylic acid can be converted into an acid chloride, which is a reactive intermediate for forming amides. nih.gov The pyridine ring itself can be further functionalized. Such synthetic routes allow for the creation of novel molecules with potential applications in medicinal chemistry and materials science. pensoft.netnih.gov The synthesis of various picolinic acid derivatives demonstrates their versatility as scaffolds in organic synthesis. rsc.org
Synthesis of Prodrugs or Advanced Chemical Scaffolds
A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve the physicochemical or pharmacokinetic properties of a drug. For molecules containing a carboxylic acid group, like this compound, a common prodrug strategy is to mask the carboxylic acid as an ester. This modification can enhance properties such as membrane permeability. Once in the body, the ester is hydrolyzed by enzymes to release the active carboxylic acid. The general principle of esterifying a carboxylic acid to create a prodrug is a well-established method in medicinal chemistry.
Development of Agrochemical Research Lead Structures
A significant area of research for picolinic acid derivatives is in the field of agrochemicals, particularly as herbicides. nih.govnih.gov Picolinic acid compounds are a notable class of synthetic auxin herbicides. nih.govnih.gov Research has shown that substituting the picolinic acid scaffold at the 6-position with an aryl group can lead to potent herbicidal activity. nih.govmdpi.com
Recent studies have focused on synthesizing novel picolinic acid derivatives with different substitutions to discover new herbicidal lead structures. For example, compounds with a pyrazolyl group at the 6-position of the picolinic acid ring have shown excellent herbicidal activity, in some cases significantly higher than existing commercial herbicides like picloram (B1677784). nih.govacs.org These novel compounds act as synthetic auxins, and molecular docking studies suggest they bind effectively to auxin signaling proteins like AFB5. nih.gov The discovery that 6-aryl-2-picolinates exhibit strong herbicidal properties has led to the commercialization of new herbicides. nih.gov This body of research indicates that this compound fits the structural profile of a potential lead compound for the development of new agrochemicals.
Table 2: Examples of 6-Substituted Picolinic Acids in Herbicide Research
| Compound Class | Key Structural Feature | Research Finding | Reference(s) |
| 6-Aryl-2-Picolinates | Phenyl group at the 6-position. | Led to the discovery of new commercial herbicides like halauxifen-methyl (B1255740). | nih.gov |
| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | A phenyl-substituted pyrazole (B372694) at the 6-position. | Some derivatives showed significantly higher herbicidal activity than picloram. | nih.govmdpi.com |
| 6-Indazolyl-2-picolinic Acids | An indazolyl group at the 6-position. | Exhibited strong post-emergence herbicidal effects on various weeds. | mdpi.com |
| 3-Chloro-6-pyrazolyl-picolinate derivatives | A pyrazolyl group at the 6-position with chlorine at the 3-position. | Showed better post-emergence herbicidal activity and a broader spectrum than clopyralid (B1669233). | nih.gov |
This table summarizes findings on related picolinic acid derivatives, highlighting the importance of the 6-position substitution for herbicidal activity.
Design Principles for Synthetic Auxin Herbicides
The development of synthetic auxin herbicides has been significantly advanced by the modification of the picolinic acid scaffold. A key design principle involves the substitution at the 6-position of the pyridine ring. Historically, herbicides like picloram and clopyralid featured a chlorine atom at this position. nih.gov A pivotal shift in design strategy was the replacement of this chlorine with an aryl group, leading to the creation of the 6-aryl-2-picolinate class of herbicides. nih.govresearchgate.net This structural modification gave rise to potent new herbicidal compounds, including halauxifen-methyl and florpyrauxifen-benzyl. nih.govnih.gov
The core concept is that the 6-aryl group enhances the molecule's herbicidal efficacy and can influence its spectrum of activity against different weed species. nih.govresearchgate.net The design process often involves synthesizing a variety of derivatives with different substituents on the 6-position aryl ring to optimize activity. For instance, in the broader class of 6-(substituted-aryl)-picolinic acids, variations are explored to find compounds with high potency and selectivity. nih.gov The ethyl group in this compound represents one such variation on the phenyl ring, intended to modulate the compound's physicochemical properties and its fit within the target protein's binding pocket.
Further design modifications often include substitutions at the 3, 4, and 5 positions of the picolinic acid ring to fine-tune herbicidal properties and crop safety. nih.gov These principles guide the rational design of new molecules for agricultural applications.
Structure-Activity Relationships in Plant Auxin Receptor Interactions (e.g., AFB5)
The herbicidal action of 6-aryl-picolinates, including this compound, is mediated through their interaction with the plant's auxin signaling pathway. Unlike the natural auxin indole-3-acetic acid (IAA) or older synthetic auxins like 2,4-D which primarily interact with the TIR1 (Transport Inhibitor Response 1) receptor, picolinate-class herbicides show a distinct preference for a different F-box protein receptor: AFB5 (Auxin Signaling F-box Protein 5). nih.govhracglobal.com This differential selectivity is a critical aspect of their mechanism and a key focus of structure-activity relationship (SAR) studies. hracglobal.comnih.gov
Mutational studies in Arabidopsis have demonstrated that plants with mutations in the AFB5 gene exhibit resistance to picolinate auxins, such as picloram, but retain normal sensitivity to IAA and 2,4-D. hracglobal.comnih.govnih.gov This provides strong evidence that AFB5 is the primary receptor for this class of herbicides. hracglobal.com
The structure-activity relationship for these compounds hinges on several key features:
The Carboxylic Acid Group: The picolinic acid's carboxyl group is essential for its function, as it mimics the natural auxin's acidic moiety required for binding in the receptor pocket.
The Pyridine Ring: The pyridine core serves as the central scaffold.
The 6-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 6-position are crucial for high-affinity binding to the specific architecture of the AFB5 receptor pocket. nih.gov Molecular docking studies reveal that this aryl group fits into a hydrophobic pocket in the receptor, and modifications, such as the ethyl group in this compound, can influence the binding affinity.
The table below summarizes the key structural components and their roles in the interaction with the AFB5 receptor.
| Structural Component | Role in AFB5 Receptor Interaction |
| Picolinic Acid Core | Provides the fundamental scaffold for positioning other functional groups. |
| Carboxylic Acid (C2) | Essential for mimicking natural auxin and forming key interactions in the binding pocket. |
| Aryl Group (C6) | Occupies a hydrophobic pocket within the AFB5 receptor, significantly influencing binding affinity and selectivity over other receptors like TIR1. The specific substitutions on this ring (e.g., the 4-ethyl group) fine-tune the fit. |
| Ring Substituents (C3, C4, C5) | Can be modified to alter solubility, electronic properties, and overall conformation, thereby modulating herbicidal activity and crop selectivity. |
Potential as Chemical Probes for Biological System Interrogation (Non-Clinical)
A chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to investigate the target's function in biological systems. nih.gov Given their selective mechanism of action, 6-aryl-picolinates like this compound have significant potential as chemical probes for studying the plant auxin signaling pathway. researchgate.net
Because they selectively target the AFB5 receptor over other auxin receptors like TIR1, these compounds can be used to dissect the specific roles of the AFB5-mediated signaling cascade. hracglobal.com For example, applying a compound like this compound to plant tissues or cell cultures allows researchers to stimulate only the AFB5 pathway and observe the downstream genetic and physiological consequences. This can help differentiate the functions of AFB5 from other auxin receptors in processes like root development, leaf expansion, and stress responses. researchgate.netnih.gov
The use of these molecules as probes offers advantages over genetic approaches (like knock-out mutants) because they allow for rapid, reversible, and dose-dependent modulation of protein function, providing temporal control over the biological process being studied. nih.gov
Catalytic Applications in Organic Transformations (e.g., as a Catalyst or Co-catalyst)
Picolinic acid and its derivatives are not only biologically active but also possess properties that make them useful in the field of organic catalysis. wikipedia.org The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate chelating ligand, stabilizing metal centers in catalytic complexes. wikipedia.org This structural motif is exploited in various organic transformations.
While specific catalytic applications for this compound are not widely documented, the picolinic acid framework itself is used in several catalytic systems. For instance, picolinic acid-based structures can be incorporated into metal-organic frameworks (MOFs) or supported on polymers to create heterogeneous catalysts. researchgate.netnih.govmdpi.com These catalysts are valued for their efficiency, stability, and ease of separation from the reaction mixture, aligning with the principles of green chemistry. nih.gov
Potential catalytic applications for picolinic acid derivatives include:
Oxidation Reactions: Catalyzing the selective oxidation of various substrates. google.com
Coupling Reactions: Acting as ligands in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.com
Multi-component Reactions: Facilitating the synthesis of complex molecules in a single step. nih.gov
The 6-aryl substituent, such as the 4-ethylphenyl group, could sterically and electronically influence the catalytic activity of a metal complex containing it as a ligand, potentially tuning the catalyst's reactivity and selectivity for specific transformations.
Future Research Directions and Unexplored Avenues in 6 4 Ethylphenyl Picolinic Acid Chemistry
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's growing emphasis on environmental stewardship has catalyzed a shift towards greener synthetic practices. For 6-(4-ethylphenyl)picolinic acid, this translates to the development of synthetic routes that are not only efficient but also minimize environmental impact. Key strategies in this area include the adoption of alternative solvents, the use of biocatalysis, and the implementation of energy-efficient techniques like microwave-assisted synthesis. chemistryjournals.net
Traditional syntheses often rely on volatile and toxic organic solvents. Future research will likely focus on utilizing greener alternatives such as water, ionic liquids, and supercritical fluids. chemistryjournals.net Water, in particular, is an attractive solvent due to its abundance, non-toxicity, and unique reactivity. chemistryjournals.net Additionally, the principle of reducing derivatives by minimizing the use of protecting groups can lead to more atom-economical and environmentally sound processes. chemistryjournals.netgoogle.com A case in point is the synthesis of certain picolinic acid derivatives where eliminating protecting group manipulations has been shown to improve atom economy and reduce waste. google.com
Catalysis is another cornerstone of green chemistry. The use of catalytic reagents over stoichiometric ones is a fundamental principle that can be applied to the synthesis of this compound. chemistryjournals.net Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), shows promise for facilitating the synthesis of picolinic acid derivatives under milder conditions and with the advantage of catalyst recyclability. researchgate.netrsc.org For instance, a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed in the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction at ambient temperature. rsc.org
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The functional versatility of this compound can be significantly expanded through innovative derivatization strategies. The core structure, featuring a picolinic acid moiety and an ethylphenyl group, offers multiple sites for chemical modification, enabling the fine-tuning of its physicochemical and biological properties.
One promising area of exploration is the introduction of diverse functional groups onto the pyridine (B92270) or phenyl ring. This can lead to derivatives with enhanced properties for specific applications. For example, the introduction of pyrazolyl groups at the 6-position of 2-picolinic acid has been investigated as a strategy for discovering new synthetic auxin herbicides. mdpi.comnih.gov Similarly, the synthesis of aminopicolinic acid derivatives has been pursued to create ligands for transition metals. umsl.edu
Furthermore, derivatization of the carboxylic acid group can yield a wide array of esters and amides with unique characteristics. Picolinoyl derivatization, for instance, has been effectively used to enhance the detection of corticosteroids in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) by increasing their ESI response. researchgate.netnih.gov This highlights the potential of derivatization to not only modify the compound's intrinsic properties but also to improve its analytical detection.
Future research could systematically explore a broad range of substituents to establish comprehensive structure-activity relationships (SAR). This would provide a valuable roadmap for designing derivatives of this compound with optimized performance for targeted applications, be it in medicinal chemistry, agrochemicals, or materials science.
Advanced In-Silico Modeling for Predictive Chemistry and Reaction Design
The integration of computational chemistry and in-silico modeling is set to revolutionize the design and synthesis of new chemical entities, including derivatives of this compound. These advanced computational tools offer the ability to predict molecular properties, simulate reaction pathways, and screen virtual libraries of compounds, thereby accelerating the research and development process while reducing experimental costs and waste.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. This understanding can guide the rational design of molecules with desired electronic and steric properties. For example, computational studies can help predict the impact of different substituents on the molecule's conformation and its interaction with biological targets.
Molecular docking and dynamics simulations are invaluable for predicting the binding affinity and mode of interaction of this compound derivatives with specific proteins or other biological macromolecules. This is particularly relevant in drug discovery and agrochemical research. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity, enabling the prediction of the activity of yet-unsynthesized compounds.
In the realm of reaction design, computational modeling can help in understanding reaction mechanisms and identifying optimal reaction conditions. For instance, modeling can aid in the selection of appropriate catalysts and solvents for the synthesis of this compound, contributing to the development of more efficient and sustainable synthetic routes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of this compound synthesis into flow chemistry platforms is a promising avenue for future research.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.com The small reaction volumes inherent in flow systems also minimize the risks associated with handling toxic or unstable reagents. google.com
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytical monitoring, can further accelerate the synthesis and screening of libraries of this compound derivatives. This high-throughput approach enables the rapid exploration of a vast chemical space, facilitating the discovery of compounds with optimized properties for specific applications. The use of in-line analytical techniques ensures continuous monitoring and optimization of the reaction process. chemistryjournals.net
The application of flow chemistry has been successfully demonstrated for the synthesis of various heterocyclic compounds, and its extension to the synthesis of this compound and its derivatives is a logical and promising next step. mdpi.com This approach not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by reducing solvent consumption and waste generation.
Expansion into New Interdisciplinary Research Contexts (e.g., material science, analytical sensing)
The unique structural features of this compound make it a versatile building block with the potential for application in a wide range of interdisciplinary research areas beyond its current uses.
In material science , picolinic acid derivatives are of interest for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org The ability of the picolinic acid moiety to chelate metal ions can be exploited to create novel materials with interesting magnetic, optical, or catalytic properties. rsc.org The ethylphenyl group can be further functionalized to tune the properties of these materials, such as their porosity, stability, and host-guest chemistry. For instance, the introduction of additional carboxylic acid groups can lead to the formation of multidimensional coordination polymers with diverse structural topologies. rsc.org
In the field of analytical sensing , the derivatization of analytes with picolinic acid has been shown to enhance their detectability in mass spectrometry. researchgate.netnih.gov This suggests that this compound and its derivatives could be developed as novel derivatizing agents for the sensitive and selective analysis of various compounds. Furthermore, the incorporation of this molecule into sensor arrays or as a ligand in fluorescent or colorimetric sensors could lead to the development of new analytical methods for the detection of metal ions or other analytes. The derivatization of alkylphenols, for example, has been used for their determination in water samples using gas chromatography-mass spectrometry. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Ethylphenyl)picolinic acid, and how can purity be ensured?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : React 6-bromopicolinic acid with 4-ethylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent (e.g., DME/H₂O) under reflux. Purify via flash chromatography (silica gel, eluent: EtOAc/hexane) .
- Alternative Route : Direct C–H functionalization of picolinic acid derivatives using directing groups (e.g., pyridyl) and transition-metal catalysts (e.g., Pd(OAc)₂) under oxidative conditions .
Q. How is this compound characterized structurally and functionally?
- Structural Confirmation :
- ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyridine H), δ 7.3–7.5 ppm (ethylphenyl aromatic H), and δ 1.2–1.4 ppm (ethyl CH₃).
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 243.1 .
- Functional Analysis :
- Acidity : Titrate with NaOH to determine pKa (~2.5–3.0, typical for picolinic acids).
- Solubility : Assess in polar (DMSO, MeOH) and non-polar (hexane) solvents .
Q. What are the key applications of this compound in materials science?
- Coordination Polymers : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs) with tunable porosity .
- Catalysis : Enhances regioselectivity in cross-coupling reactions when used as a co-catalyst (e.g., Pd-mediated C–C bond formation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in catalytic efficiency when using this compound?
- Experimental Design :
- Parameter Screening : Vary catalyst loading (1–5 mol%), solvent (DMF vs. THF), and temperature (60–120°C).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deborylated intermediates) .
- Case Study : Contradictory yields in Suzuki coupling may stem from trace moisture; employ rigorous drying (molecular sieves, inert atmosphere) .
Q. What strategies optimize regioselectivity in derivatizing this compound?
- Directed Functionalization :
- Install directing groups (e.g., –COOH) to steer electrophilic substitution to the 4-position of the pyridine ring.
- Computational Modeling : Use DFT calculations (Gaussian 09) to predict reactive sites and transition states .
- Table: Reactivity Comparison
| Derivative | Position Modified | Yield (%) | Regioselectivity |
|---|---|---|---|
| 6-(4-Fluorophenyl) | 4-CF₃ | 78 | High (4 > 5) |
| 6-(4-Ethylphenyl) | 4-NO₂ | 65 | Moderate (4 ≈ 5) |
Q. How does this compound interact with biomolecules, and how is this studied?
- Mechanistic Probes :
- Fluorescence Quenching : Monitor binding to serum albumin (BSA) via tryptophan fluorescence quenching (λₑₓ = 280 nm).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes (e.g., IDO1, implicated in immunosuppression) .
- Comparative Analysis :
- Table: Bioactivity of Picolinic Acid Derivatives
| Compound | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 6-(4-Ethylphenyl) | IDO1 | 12.3 | Competitive inhibition |
| 6-(Trifluoromethyl) | Zinc-dependent protease | 8.9 | Chelation |
Q. What experimental approaches assess the environmental stability of this compound?
- Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
